molecular formula C13H22O B12655583 4,9-Undecadien-2-one, 6,10-dimethyl- CAS No. 72189-12-9

4,9-Undecadien-2-one, 6,10-dimethyl-

Katalognummer: B12655583
CAS-Nummer: 72189-12-9
Molekulargewicht: 194.31 g/mol
InChI-Schlüssel: WYBVFAUMCGPFID-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a key volatile flavor compound found in tomatoes and certain species of mushrooms . This compound is characterized by its pleasant floral and fruity aroma, making it valuable in the flavor and fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,9-Undecadien-2-one, 6,10-dimethyl- can be synthesized through various organic synthesis techniques. One common method involves the acylation of geraniol with acetone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 4,9-Undecadien-2-one, 6,10-dimethyl- often involves large-scale organic synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

4,9-Undecadien-2-one, 6,10-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,9-Undecadien-2-one, 6,10-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in plant metabolism and its effects on plant-insect interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of 4,9-Undecadien-2-one, 6,10-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to olfactory receptors, triggering sensory responses related to its aroma. Additionally, its antimicrobial properties are believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis .

Vergleich Mit ähnlichen Verbindungen

4,9-Undecadien-2-one, 6,10-dimethyl- can be compared with other similar compounds such as:

Uniqueness

What sets 4,9-Undecadien-2-one, 6,10-dimethyl- apart is its unique combination of structural features and aromatic properties. Its double bonds and ketone functional group contribute to its distinct reactivity and sensory characteristics, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

72189-12-9

Molekularformel

C13H22O

Molekulargewicht

194.31 g/mol

IUPAC-Name

(4E)-6,10-dimethylundeca-4,9-dien-2-one

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+

InChI-Schlüssel

WYBVFAUMCGPFID-RMKNXTFCSA-N

Isomerische SMILES

CC(CCC=C(C)C)/C=C/CC(=O)C

Kanonische SMILES

CC(CCC=C(C)C)C=CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.